![molecular formula C20H23ClN2O B330613 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-phenylbutan-1-one](/img/structure/B330613.png)
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-phenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-phenylbutan-1-one is a chemical compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of a chlorophenyl group and a phenylbutanoyl group attached to a piperazine ring.
Applications De Recherche Scientifique
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-phenylbutan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-phenylbutan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenylamine and 2-phenylbutanoyl chloride.
Formation of Intermediate: The 3-chlorophenylamine is reacted with the 2-phenylbutanoyl chloride in the presence of a base, such as triethylamine, to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization with piperazine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Mécanisme D'action
The mechanism of action of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Chlorophenyl)piperazine: Lacks the phenylbutanoyl group.
4-(2-Phenylbutanoyl)piperazine: Lacks the chlorophenyl group.
1-(4-Chlorophenyl)-4-(2-phenylbutanoyl)piperazine: Has a different position of the chlorine atom.
Uniqueness
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-phenylbutan-1-one is unique due to the presence of both the chlorophenyl and phenylbutanoyl groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C20H23ClN2O |
|---|---|
Poids moléculaire |
342.9 g/mol |
Nom IUPAC |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-phenylbutan-1-one |
InChI |
InChI=1S/C20H23ClN2O/c1-2-19(16-7-4-3-5-8-16)20(24)23-13-11-22(12-14-23)18-10-6-9-17(21)15-18/h3-10,15,19H,2,11-14H2,1H3 |
Clé InChI |
GPVLHZKWWXNMLG-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
SMILES canonique |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isopropyl 2-[(3-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330531.png)
![2,5-dichloro-N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B330532.png)
![3-(4-isopropylphenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acrylamide](/img/structure/B330534.png)
![N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-5-methylfuran-2-carboxamide](/img/structure/B330535.png)
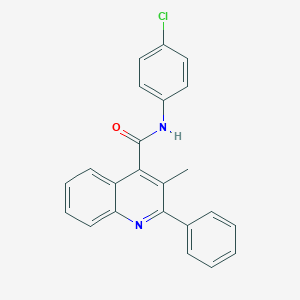
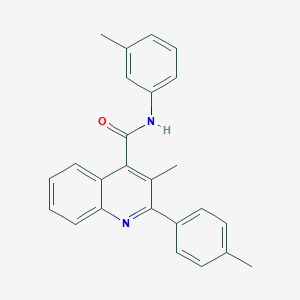
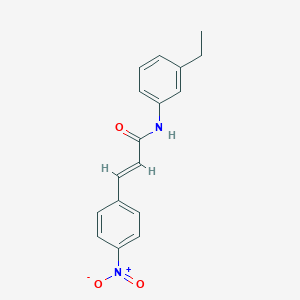
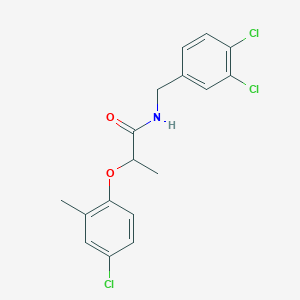
![3-(2-chlorophenyl)-N-[2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B330545.png)
![2-(4-chlorophenyl)-N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)acetamide](/img/structure/B330546.png)
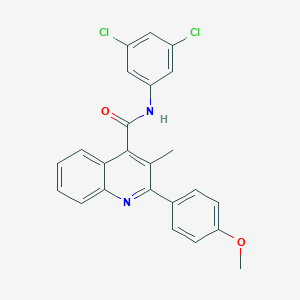
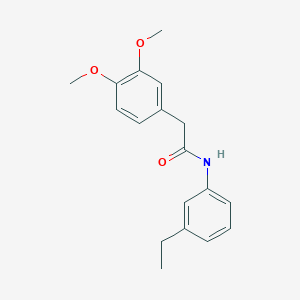
![N-[(4-chlorophenyl)methyl]-4-propan-2-ylbenzamide](/img/structure/B330552.png)
![2-(5-METHYL-2-FURYL)-N~4~-[3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-4-QUINOLINECARBOXAMIDE](/img/structure/B330553.png)
